1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine
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Overview
Description
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves multi-step reactions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 4-(4-methylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antileishmanial and antimalarial activities.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, thereby exerting its antileishmanial and antimalarial effects . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects in cancer treatment .
Comparison with Similar Compounds
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric properties and reactivity.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: Investigated for its cytotoxic properties.
The uniqueness of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C17H24N4O2S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H24N4O2S/c1-14-4-6-16(7-5-14)12-20-8-10-21(11-9-20)24(22,23)17-13-19(3)18-15(17)2/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
OHTQTTNZOFLHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C |
Origin of Product |
United States |
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